4-(1-Ethylpropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Ethylpropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethylpropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring followed by the introduction of the ethylpropylamino and methylsulfanyl groups. The final step involves the formylation to introduce the carbaldehyde group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-(1-Ethylpropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde undergoes various chemical reactions including:
Oxidation: This reaction can convert the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: The carbaldehyde group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents or alkylating agents can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.
Scientific Research Applications
4-(1-Ethylpropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(1-Ethylpropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Ethylpropylamino)-2-methylsulfanylpyrimidine-5-carboxylic acid
- 4-(1-Ethylpropylamino)-2-methylsulfanylpyrimidine-5-methanol
- 4-(1-Ethylpropylamino)-2-methylsulfanylpyrimidine-5-nitrile
Uniqueness
4-(1-Ethylpropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde is unique due to its specific functional groups that confer distinct chemical properties and reactivity. The presence of the carbaldehyde group allows for further functionalization, making it a versatile intermediate in organic synthesis. Additionally, its potential biological activities make it a valuable compound for medicinal chemistry research .
Properties
Molecular Formula |
C11H17N3OS |
---|---|
Molecular Weight |
239.34 g/mol |
IUPAC Name |
2-methylsulfanyl-4-(pentan-3-ylamino)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H17N3OS/c1-4-9(5-2)13-10-8(7-15)6-12-11(14-10)16-3/h6-7,9H,4-5H2,1-3H3,(H,12,13,14) |
InChI Key |
ZPIIIGLWFCFRHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=NC(=NC=C1C=O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.